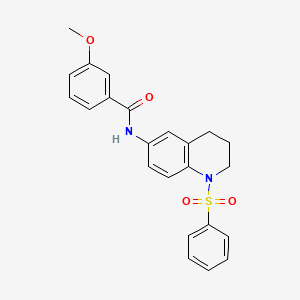

3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-29-20-9-5-7-18(16-20)23(26)24-19-12-13-22-17(15-19)8-6-14-25(22)30(27,28)21-10-3-2-4-11-21/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKUUNIEAJTQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Phenylsulfonyl Group: This step involves sulfonylation, where the tetrahydroquinoline intermediate reacts with a sulfonyl chloride in the presence of a base.

Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfonylated tetrahydroquinoline with a methoxy-substituted benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated benzamide, while reduction could produce a sulfide derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth and proliferation.

- Case Studies : Research published in various journals has demonstrated the efficacy of related compounds in preclinical models of cancer.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy:

- Targeting Inflammatory Pathways : The sulfonamide group may enhance the compound's ability to modulate inflammatory responses.

- Research Findings : Studies have shown that derivatives can reduce markers of inflammation in vitro and in vivo.

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives are being explored:

- Mechanisms : These compounds may protect against neurodegenerative diseases by inhibiting oxidative stress and apoptosis.

- Clinical Implications : Early-stage clinical trials are investigating their use in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of tumor pathways | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Neuroprotective | Reduction of oxidative stress |

Table 2: Case Study Overview

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to the target, while the tetrahydroquinoline moiety might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

The 3-methoxy group in the target compound may confer better solubility due to its electron-donating nature but could reduce receptor-binding affinity compared to electron-withdrawing halogens .

Sulfonyl Group Variations :

- The phenylsulfonyl group (C₆H₅-SO₂) in the target compound is a common feature in analogues. Substitution with fluorinated aryl groups (e.g., 4-fluorophenyl in ) may enhance metabolic stability and selectivity for specific nuclear receptors like RORγ .

Biological Activity Trends :

- Fluorinated derivatives (e.g., Entry 3 in Table 1) exhibit potent RORγ inverse agonism (IC50 <1 μM), suggesting that electron-withdrawing groups improve activity at this target. The methoxy-substituted target compound may require structural optimization to achieve comparable potency .

Key Observations:

Synthesis Efficiency: The target compound likely follows a similar route to halogenated analogues, involving sulfonylation of the tetrahydroquinoline core followed by amide coupling.

Salt Formation :

- Compounds like 70 (Table 2) are converted to dihydrochloride salts to improve solubility and crystallinity. This strategy could be applied to the methoxy derivative to enhance pharmacokinetic properties .

Biological Activity

The compound 3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 358.43 g/mol

- Functional Groups : Methoxy group, sulfonamide group, tetrahydroquinoline moiety.

This compound's unique structure contributes to its interaction with various biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research articles regarding its efficacy against different cancer cell lines:

| Study | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-468 | 60 | G/M phase arrest | |

| A549 | <5 | Inhibition of EGFR phosphorylation | |

| PANC-1 | 0.90 - 1.41 | Induction of apoptosis via caspase activation |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : The compound has been shown to cause G/M phase arrest in cancer cells, which is crucial for inhibiting cancer cell proliferation .

- Inhibition of Key Signaling Pathways : It inhibits the phosphorylation of EGFR and AKT pathways in lung cancer cells (A549), which are critical for tumor growth and survival .

- Induction of Apoptosis : In PANC-1 cells, treatment with this compound resulted in increased expression of caspase-3, indicating activation of apoptotic pathways .

Case Studies

Several case studies illustrate the compound's potential in preclinical settings:

- Study on MDA-MB-468 Cells : In vivo studies using a xenograft model demonstrated that administration of the compound significantly suppressed tumor growth by 77% compared to controls without causing weight loss in the treated animals .

- Evaluation Against NCI 60 Cancer Cell Line Panel : The compound was screened against a diverse panel of cancer cell lines showing submicromolar GI values across most types except leukemia and colon cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The synthesis typically involves a multi-step process:

Amidation : Coupling 3-methoxybenzoic acid derivatives with a 1,2,3,4-tetrahydroquinolin-6-amine precursor using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Sulfonylation : Reacting the intermediate with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

Purification : Recrystallization from methanol/dichloromethane mixtures or column chromatography (silica gel, eluent: 5–10% MeOH/CH₂Cl₂) yields >95% purity .

Q. Key Table: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amidation | EDC, HOBt, DCM, RT | 65–72 | ≥95% |

| Sulfonylation | PhSO₂Cl, Et₃N, DCM | 60–68 | ≥95% |

Q. Which analytical techniques are most effective for characterizing purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C3, sulfonyl group position) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 463.5) .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) ensure >95% purity .

- Melting Point : Consistency with literature (e.g., 163–165°C for analogs) indicates crystallinity .

Advanced Research Questions

Q. How do structural modifications influence inhibitory activity against PTP1B or nNOS?

Substituents on the sulfonamide and benzamide moieties critically affect target selectivity:

- PTP1B Inhibition : Fluorine or bromine at the sulfonamide’s para position enhances potency (IC₅₀: 0.5–1.2 μM) by improving hydrophobic interactions .

- nNOS Selectivity : Alkylamino groups on the tetrahydroquinoline ring (e.g., methylaminoethyl) improve binding to neuronal isoforms (IC₅₀: 15 nM vs. eNOS IC₅₀: 480 nM) .

Q. Key Table: Substituent Effects on Enzyme Inhibition

| Substituent | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Fluoro (sulfonamide) | PTP1B | 0.8 | |

| 3-Methoxy (benzamide) | nNOS | 0.015 | |

| 2-Thiophene (analog) | RORγ | 0.03 |

Q. What strategies resolve discrepancies in reported IC₅₀ values?

- Assay Standardization : Use recombinant human enzymes (e.g., Baculovirus-expressed iNOS in Sf9 cells) to minimize species variability .

- Control for Purity : HPLC-coupled bioassays ensure active compound concentrations are accurate .

- Buffer Optimization : Include 1 mM DTT for PTP1B assays to maintain enzyme activity .

Q. What in silico approaches predict binding affinity to nuclear receptors (e.g., RORγ)?

- Molecular Docking : Glide SP/XP protocols (Schrödinger Suite) model interactions with RORγ’s ligand-binding domain (LBD). Key residues: His479, Tyr502 .

- MD Simulations : 100-ns trajectories (AMBER) assess stability of sulfonamide-LBD hydrogen bonds .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., methoxy vs. ethoxy) .

Q. How does solvent polarity affect reaction outcomes during synthesis?

- Polar aprotic solvents (e.g., DMF, DCM) favor sulfonylation by stabilizing charged intermediates .

- Methanol/water mixtures induce precipitation during recrystallization, improving yield (65–72%) .

Q. What are the limitations of current SAR studies for this compound?

- Off-target effects : Sulfonamide derivatives may inhibit carbonic anhydrase isoforms (e.g., CA-II, IC₅₀: 2–5 μM) .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) reveal rapid CYP3A4-mediated oxidation of the methoxy group (t₁/₂: 12 min) .

Q. Data Contradiction Analysis

- Variability in IC₅₀ : Discrepancies arise from enzyme sources (e.g., human vs. murine iNOS) or assay pH (optimal: 7.4 for nNOS) .

- Synthetic Yields : Lower yields (e.g., 60% vs. 72%) may reflect incomplete sulfonylation; monitor via TLC (Rf: 0.3 in EtOAc/hexane) .

Q. Methodological Recommendations

- For Enzyme Assays : Use radioisotopic methods (³H-arginine conversion) for NOS isoforms .

- For SAR : Prioritize para-substituted sulfonamides to enhance PTP1B affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.